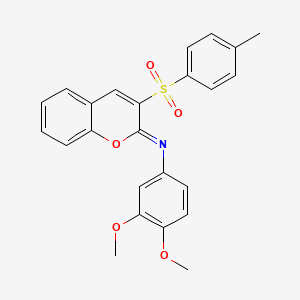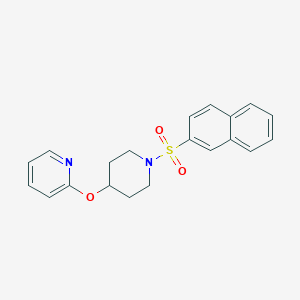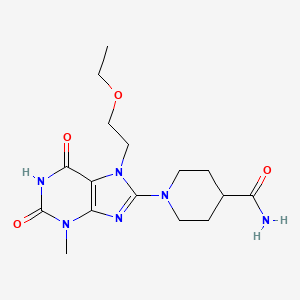
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H9IO5 and a molecular weight of 336.08 g/mol. This compound is characterized by the presence of a formyl group, an iodine atom, and a methoxy group attached to a phenoxyacetic acid structure. It is primarily used as a research chemical in various scientific fields.
Scientific Research Applications
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid involves the hydroxymethylation of phenol, followed by acid treatment . The reaction conditions typically include the use of organic solvents such as alcohols and ethers, and the process may require specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical laboratories and research facilities. The production process involves precise control of reaction parameters to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: The major product is this compound.
Reduction: The major product is (4-Hydroxymethyl-2-iodo-6-methoxyphenoxy)acetic acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Mechanism of Action
The mechanism of action of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions, leading to various biological effects. The methoxy group may influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
(4-Formyl-2-methoxyphenoxy)acetic acid: Lacks the iodine atom, which may result in different reactivity and applications.
(4-Formyl-2-iodophenoxy)acetic acid: Lacks the methoxy group, affecting its solubility and chemical properties.
(4-Formyl-2-iodo-6-methoxybenzoic acid): Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid.
Uniqueness
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields of research. The presence of both iodine and methoxy groups distinguishes it from other similar compounds, providing unique chemical properties and reactivity.
Properties
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGBZBSCBOHRSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide](/img/structure/B2409130.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)
![3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid](/img/structure/B2409133.png)
![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2409137.png)


![5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one](/img/structure/B2409141.png)


